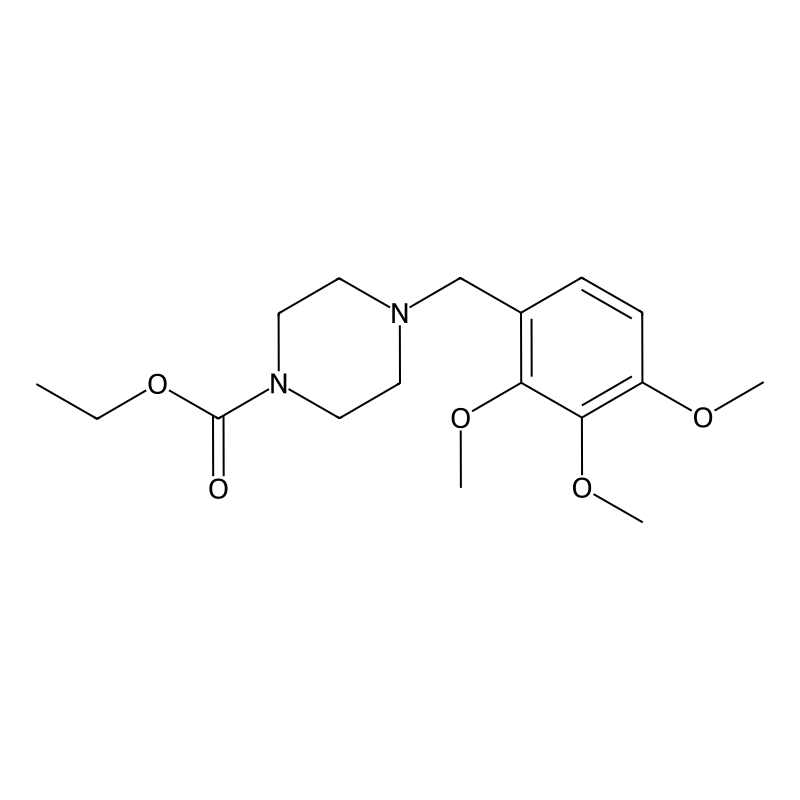

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 338.40 g/mol. Its structure features a piperazine ring substituted with an ethyl ester and a 2,3,4-trimethoxybenzyl group. The compound is known for its potential applications in medicinal chemistry, particularly in the development of cardiovascular drugs and beta blockers .

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

- Alkylation: The nitrogen atoms in the piperazine ring can participate in alkylation reactions, leading to the formation of more complex derivatives.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines, expanding its chemical versatility.

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has been studied for its biological activities, particularly its potential as a cardioprotective agent. Research indicates that it may have effects on cardiac function and could serve as an intermediate in the synthesis of more potent pharmacological agents targeting cardiovascular diseases .

The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate typically involves:

- Formation of the Piperazine Ring: Starting from piperazine and reacting it with 2,3,4-trimethoxybenzaldehyde.

- Esterification: The carboxylic acid derivative is formed through the reaction of the piperazine intermediate with ethyl chloroformate or ethanol under acidic conditions.

- Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

This synthetic route highlights the importance of functional group manipulation in constructing complex organic molecules .

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various cardioprotective drugs.

- Research Tool: Used in biological studies to explore mechanisms of action in cardiovascular health.

- Chemical Reference Material: Employed in laboratories for analytical purposes and quality control in drug formulation .

Studies on Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate's interactions with biological systems reveal its potential effects on various receptors involved in cardiovascular regulation. It may influence pathways related to heart rate modulation and vascular resistance. Further research is necessary to elucidate specific interaction mechanisms and therapeutic potentials .

Several compounds share structural similarities with Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trimetazidine | Contains a similar piperazine structure | Primarily used for angina treatment |

| N-(2,3-dimethoxybenzyl)piperazine | Similar benzyl substitution but fewer methoxy groups | Less potent than Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate |

| 1-(2-methoxyphenyl)-piperazine | Lacks trimethoxy substitution | Different pharmacological profile |

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate stands out due to its specific trimethoxy substitution pattern which may enhance its solubility and biological activity compared to other similar compounds .

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant